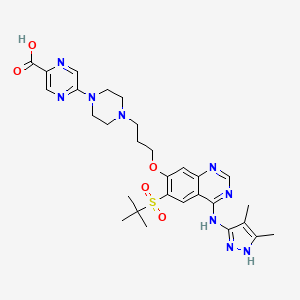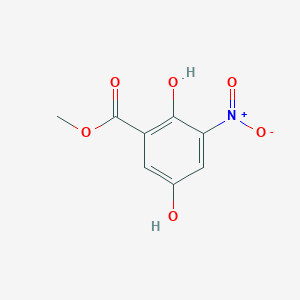![molecular formula C9H12N2O B15361678 3,4-dihydro-6-methyl-2H-Pyrano[3,2-b]pyridin-4-amine](/img/structure/B15361678.png)
3,4-dihydro-6-methyl-2H-Pyrano[3,2-b]pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-amine is a heterocyclic aromatic organic compound characterized by a pyrano[3,2-b]pyridine core structure with a methyl group at the 6th position and an amine group at the 4th position
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common synthetic route involves the condensation of appropriate pyridine derivatives with suitable aldehydes or ketones in the presence of a catalyst.
Cyclization Reactions: Cyclization of linear precursors can also be employed, often involving high temperatures and acidic or basic conditions to facilitate ring closure.
Reduction Reactions: Reduction of precursor compounds containing nitro or other oxidized groups can yield the desired amine functionality.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Types of Reactions:
Oxidation: Oxidation reactions can convert the amine group to various oxidized forms, such as nitroso or nitro compounds.
Reduction: Reduction reactions can reduce nitro groups to amines or other functional groups to alcohols.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the pyrano[3,2-b]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as iron, tin, and hydrogen gas are often used.
Substitution: Various electrophiles and nucleophiles, along with Lewis acids or bases, are employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds, and other oxidized forms.
Reduction: Amine derivatives, alcohols, and other reduced forms.
Substitution: Substituted pyrano[3,2-b]pyridines with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: Research is ongoing to explore its use in treating various diseases, including cancer and inflammatory conditions. Industry: Its unique chemical properties make it valuable in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism by which 6-methyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The amine group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. This can lead to the modulation of enzyme activities, receptor binding, and other biochemical processes.
Comparación Con Compuestos Similares
2H,3H,4H-pyrano[3,2-b]pyridin-4-amine: Lacks the methyl group at the 6th position.
6-ethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-amine: Has an ethyl group instead of a methyl group at the 6th position.
6-methyl-2H,3H,4H-pyrano[3,2-b]pyridin-3-amine: The amine group is at the 3rd position instead of the 4th position.
Uniqueness: The presence of the methyl group at the 6th position and the amine group at the 4th position gives 6-methyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-amine unique chemical and biological properties compared to its analogs. These structural differences can significantly impact its reactivity, binding affinity, and overall biological activity.
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
6-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine |
InChI |
InChI=1S/C9H12N2O/c1-6-2-3-8-9(11-6)7(10)4-5-12-8/h2-3,7H,4-5,10H2,1H3 |
Clave InChI |
WGWVNHOAOYGAAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)OCCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B15361606.png)


![5-(chloromethyl)-4-(thiophen-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B15361625.png)
![3-[(3-chlorophenyl)methoxy]-1H-pyrazol-5-amine](/img/structure/B15361628.png)

![(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B15361636.png)





